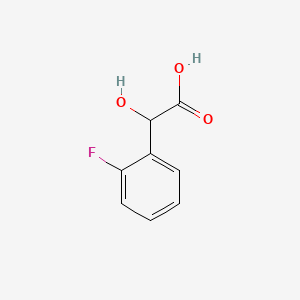

2-Fluoromandelic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSRHIZZWWDONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382479 | |

| Record name | 2-Fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389-31-1 | |

| Record name | 2-Fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-DL-mandelic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoromandelic acid chemical properties and structure

An In-depth Technical Guide to 2-Fluoromandelic Acid: Properties, Structure, and Applications

Introduction

This compound, a halogenated derivative of mandelic acid, is an aromatic alpha-hydroxy acid of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a fluorine atom on the phenyl ring, imparts unique chemical and physical properties that make it a valuable building block, particularly in the pharmaceutical industry.[2] The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3]

This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, and key applications. It is intended for researchers, scientists, and drug development professionals who utilize chiral intermediates and fluorinated compounds in their work.

Chemical Structure and Stereochemistry

This compound possesses a chiral center at the alpha-carbon (the carbon atom adjacent to the carboxyl group), making it exist as a pair of enantiomers: (R)-2-Fluoromandelic acid and (S)-2-Fluoromandelic acid. The racemic mixture is denoted as (±)-2-Fluoro-DL-mandelic acid.[2] The distinct spatial arrangement of these enantiomers can lead to different biological activities, a critical consideration in drug design.[4]

Key Identifiers:

Caption: General synthetic workflow for this compound.

Chiral Resolution

Since many pharmaceutical applications require enantiomerically pure compounds, the resolution of racemic this compound is a critical step.

-

Classical Resolution: This involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent), such as brucine or (R)-1-phenylethylamine. [10]This reaction forms a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. The separated salt is then treated with a strong acid to regenerate the pure enantiomer of this compound.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can effectively separate the enantiomers. [11][12]This is a powerful analytical technique for determining enantiomeric purity and can also be used for preparative-scale separations.

-

Enzymatic Resolution: Lipases can be used to selectively catalyze the esterification of one enantiomer, allowing the unreacted enantiomer to be separated.

Applications in Research and Drug Development

This compound's unique properties make it a versatile tool in several scientific domains. [2]

-

Pharmaceutical Intermediate: It is a key chiral building block in the synthesis of various pharmaceuticals. [2]Its incorporation can lead to drugs with improved potency and pharmacokinetic profiles. It has been utilized in the development of treatments for metabolic disorders and certain cancers. [2]* Agrochemicals: Similar to its role in pharmaceuticals, it serves as a precursor in the synthesis of novel, stereospecific agrochemicals. [2]* Analytical Chemistry: It is used as a reference standard in chromatographic methods to ensure the accurate identification and quantification of related compounds in complex samples. [2]* Biochemical Research: Scientists use this compound to investigate enzyme-substrate interactions and metabolic pathways, providing valuable insights into drug metabolism and efficacy. [2]

Caption: Key application areas of this compound.

Experimental Protocols

Protocol 1: Exemplary Chiral Resolution via Diastereomeric Salt Crystallization

Causality: This protocol leverages the differential solubility of diastereomeric salts. The choice of a chiral amine resolving agent is critical; its structure must allow for efficient crystal packing with one enantiomer of the acid over the other. The solvent system is selected to maximize the solubility difference.

-

Salt Formation: Dissolve one equivalent of racemic (±)-2-Fluoromandelic acid in a suitable hot solvent (e.g., ethanol). In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities.

-

Enantiomer Regeneration: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the carboxylate and breaks the salt bond.

-

Extraction: Extract the liberated, enantiomerically enriched this compound into an organic solvent such as ethyl acetate.

-

Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved enantiomer.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Protocol 2).

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC

Causality: This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The CSP creates a chiral environment where one enantiomer forms a more stable transient complex than the other, resulting in different retention times and thus, separation.

-

Sample Preparation: Prepare a standard solution of the this compound sample at a concentration of approximately 1 mg/mL in the mobile phase.

-

Chromatographic Conditions:

-

Column: A suitable polysaccharide-based chiral column (e.g., CHIRALPAK® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. [11] * Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 230 nm). [11] * Temperature: 25 °C.

-

-

Injection: Inject 10 µL of the prepared sample onto the column.

-

Data Analysis: Record the chromatogram. The two enantiomers will appear as separate peaks. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

Hazard Identification:

-

Causes skin irritation (H315). [6][7] * Causes serious eye irritation (H319). [6][7] * May cause respiratory irritation (H335). [6][7]* Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [7] * Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. [7] * Handling: Avoid breathing dust. Wash hands thoroughly after handling. [7][8]* Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]Recommended storage is at room temperature. [2]

-

Conclusion

This compound stands out as a highly valuable and versatile chiral intermediate. Its fluorinated aromatic structure provides a unique combination of stability and reactivity, making it an attractive component for the design of novel pharmaceuticals and other specialty chemicals. A thorough understanding of its properties, stereochemistry, and handling requirements is essential for its effective and safe utilization in research and development, empowering scientists to innovate in the synthesis of complex, enantiomerically pure molecules.

References

-

D-2-fluoro mandelic acid - ChemBK. [Link]

-

2-Fluoro-DL-mandelic Acid, min 98%, 1 gram - CP Lab Safety. [Link]

-

2-Fluoro-DL-mandelic Acid | C8H7FO3 | CID 2783169 - PubChem. [Link]

-

2-fluoromalonic acid - Solubility of Things. [Link]

-

Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC - NIH. [Link]

-

Mandelic acid - Wikipedia. [Link]

-

4-Fluoromandelic acid | C8H7FO3 | CID 98068 - PubChem - NIH. [Link]

-

Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - NIH. [Link]

-

Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. [Link]

-

Thermophysical Properties of 4-Fluoromandelic acid - Chemcasts. [Link]

-

Mandelic Acid - Organic Syntheses Procedure. [Link]

-

l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing). [Link]

-

6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. [Link]

- US5248816A - Process for making 2-hydroxymandelic acid and 2-hydroxybenzaldehydes - Google P

-

Synthesis of Mandelic Acid and Derivatives - designer-drug .com. [Link]

-

Chemical Properties of Mandelic acid (CAS 90-64-2) - Cheméo. [Link]

-

Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - NIH. [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]

-

Mandelic acid - the NIST WebBook. [Link]

-

L-Mandelic Acid: The Chiral Intermediate for Pharmaceutical Innovation. [Link]

-

Mandelic Acid | Solubility of Things. [Link]

Sources

- 1. Mandelic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. 2-Fluoro-DL-mandelic Acid | C8H7FO3 | CID 2783169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. CAS 389-31-1: Acide 2-fluoromandélique | CymitQuimica [cymitquimica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Spectroscopic Guide to 2-Fluoromandelic Acid for Advanced Research and Development

Introduction: The Significance of 2-Fluoromandelic Acid

This compound, a derivative of mandelic acid, is a key chiral building block and intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of a fluorine atom on the phenyl ring significantly influences its chemical reactivity, lipophilicity, and metabolic stability, making it a valuable synthon in medicinal chemistry. Accurate and comprehensive structural elucidation is paramount for its effective utilization. This guide provides a multi-faceted spectroscopic approach to the characterization of this compound, offering a foundational understanding for its application in complex synthetic pathways and quality control.

Molecular Structure and Spectroscopic Overview

To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound and the relationships between its constituent atoms.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra to correlate the observed signals with this molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of a solid organic compound like this compound.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1] The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[1]

-

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure there are no solid particles, as they can degrade the spectral resolution.[1]

-

The final sample height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as a reference.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

-

¹H NMR Data for this compound

The following table summarizes the expected ¹H NMR spectral data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.6 | Multiplet | 4H | Aromatic Protons (H-3, H-4, H-5, H-6) |

| ~5.2 | Singlet | 1H | Methine Proton (H-α) |

| Broad Singlet | 2H | Carboxylic Acid (COOH) and Hydroxyl (OH) Protons |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by three main regions:

-

Aromatic Region (δ 7.2-7.6): The four protons on the fluorophenyl ring appear as a complex multiplet in this downfield region. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group deshields these protons. The ortho-substitution pattern leads to overlapping signals and complex splitting patterns due to varying coupling constants between adjacent and non-adjacent protons.[2][3]

-

Methine Proton (δ ~5.2): The single proton attached to the α-carbon (C-7) appears as a singlet. This is because it has no adjacent protons to couple with. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent phenyl ring, hydroxyl group, and carboxylic acid group.

-

Exchangeable Protons: The protons of the carboxylic acid and hydroxyl groups are acidic and undergo rapid chemical exchange with each other and with any trace amounts of water in the solvent. This rapid exchange typically results in a broad singlet that may appear over a wide chemical shift range and often does not show coupling to other protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[4][5]

Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

The sample preparation for ¹³C NMR is similar to that for ¹H NMR, though a higher sample concentration (50-100 mg) is often required due to the lower sensitivity of the ¹³C nucleus.[1]

-

Instrument Setup and Data Acquisition:

-

Follow the initial setup steps as for ¹H NMR (locking and shimming).

-

Select a ¹³C NMR experiment with broadband proton decoupling. This simplifies the spectrum by removing C-H coupling.[4]

-

Set the acquisition parameters. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.[6]

-

Acquire the FID.

-

-

Data Processing:

-

Process the data as described for ¹H NMR (Fourier transform, phasing, and calibration). The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for referencing.

-

¹³C NMR Data for this compound

The following table presents the expected ¹³C NMR spectral data for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~160 (doublet, ¹JCF ≈ 245 Hz) | C-2 (Carbon attached to F) |

| ~115-135 | Aromatic Carbons (C-1, C-3, C-4, C-5, C-6) |

| ~70 | C-α (Methine Carbon) |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a clear fingerprint of the carbon framework:

-

Carbonyl Carbon (δ ~175): The carbon of the carboxylic acid group appears at a very downfield chemical shift, which is characteristic of carbonyl carbons.

-

Aromatic Carbons (δ ~115-160): The six carbons of the phenyl ring resonate in this region.

-

The carbon directly bonded to the fluorine atom (C-2) will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 245 Hz. This is a key diagnostic feature for identifying the point of fluorination.

-

The other aromatic carbons will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, which may or may not be resolved depending on the spectrometer's resolution. The ortho-substitution pattern results in six unique aromatic carbon signals.[7][8]

-

-

Methine Carbon (δ ~70): The α-carbon (C-α), bonded to the hydroxyl group, appears in this region, which is typical for sp³-hybridized carbons attached to an electronegative oxygen atom.

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid powder samples with minimal preparation.[9][10][11]

-

Instrument Preparation:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[12] Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

-

Sample Analysis:

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

IR Spectral Data for this compound

The following table summarizes the key IR absorption bands for this compound.[14]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-2400 (broad) | O-H stretch | Carboxylic acid O-H and alcohol O-H |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1600, ~1490 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Carboxylic acid/alcohol |

| ~1100 | C-F stretch | Aryl-F |

Interpretation of the IR Spectrum

The IR spectrum of this compound clearly indicates the presence of its key functional groups:

-

Broad O-H Stretch (3400-2400 cm⁻¹): A very broad and intense absorption in this region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. This band also encompasses the O-H stretch of the alcohol group.

-

Carbonyl Stretch (C=O) at ~1710 cm⁻¹: A strong, sharp absorption at this wavenumber is definitive for the C=O double bond of the carboxylic acid.

-

Aromatic C=C Stretches (~1600, ~1490 cm⁻¹): Medium to weak absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl ring.

-

C-O Stretch (~1250 cm⁻¹): A medium to strong absorption in this region is attributable to the C-O single bond stretching of both the carboxylic acid and the alcohol functional groups.

-

C-F Stretch (~1100 cm⁻¹): A strong absorption band in this region is indicative of the C-F stretching vibration of the fluorinated aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids, often resulting in the observation of the intact molecular ion.[15]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[3][16]

-

If necessary, add a small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the solution to promote ionization. For carboxylic acids, negative ion mode is often preferred.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Acquire the mass spectrum in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.

-

Mass Spectrometry Data for this compound

-

Molecular Weight: 170.14 g/mol

-

Expected Ion in Negative ESI-MS: m/z 169.03 [M-H]⁻

Interpretation of the Mass Spectrum

In a soft ionization technique like ESI, the primary ion observed for this compound in negative mode would be the deprotonated molecule at m/z 169. This confirms the molecular weight of the compound.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.

-

Loss of the carboxylic acid group: Cleavage of the Cα-C(O)OH bond.

-

Fragmentation of the aromatic ring.

The presence of the fluorine atom would also influence the fragmentation pattern, and fragments containing fluorine would be readily identifiable.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The presented data, coupled with detailed experimental protocols and expert interpretations, serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, drug discovery, and quality control. By understanding the characteristic spectroscopic signatures of this important molecule, scientists can confidently identify, quantify, and utilize this compound in their research and development endeavors.

References

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

-

Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

-

MDPI. (2021). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Molecules, 26(16), 4995. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra. [Link]

-

Analytical Methods. (2019). Quantitation of organic acids in wine and grapes by direct infusion electrospray ionization mass spectrometry. Anal. Methods, 11, 4381-4389. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

-

YouTube. (2023, January 20). 13C NMR Spectroscopy: Quick Introduction (Part 1). [Link]

-

Journal of the American Chemical Society. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. J. Am. Chem. Soc., 93(15), 3777–3779. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

ResearchGate. (2012, January 4). How ortho and para isomers of benzene derivatives differentiated?. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

ResearchGate. (2014). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

-

PubChem. (n.d.). 2-Fluoro-DL-mandelic Acid. [Link]

-

ResearchGate. (2021). Quantitation of organic acids in wine and grapes by direct infusion electrospray ionization mass spectrometry. [Link]

-

Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). [Link]

-

Reddit. (2017, January 25). Carbon-fluorine spin coupling constants. [Link]

-

ResearchGate. (2018). Carbon-fluorine coupling constants, n J CF. [Link]

-

University of Rochester. (n.d.). Get a Good 1 H NMR Spectrum. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

-

Preprints.org. (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Mandelic acid GC-MS (2 TMS) - 70eV, Positive (HMDB0000703). [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. [Link]

-

PubMed. (2019). Development of a rapid and direct method for the determination of organic acids in peach fruit using LC-ESI-MS. [Link]

-

Hong Lab MIT. (2001). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. [Link]

Sources

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 3. scribd.com [scribd.com]

- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 5. books.rsc.org [books.rsc.org]

- 6. Welcome to the NIST WebBook [webbook.nist.gov]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 10. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. dl.cm-uj.krakow.pl:8080 [dl.cm-uj.krakow.pl:8080]

- 16. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

A Deep Dive into the Stereochemical Landscape of 2-Fluoromandelic Acid: A Crystallographic Guide

This technical guide provides an in-depth analysis of the crystal structure of 2-Fluoromandelic acid enantiomers, tailored for researchers, scientists, and professionals in drug development. By elucidating the three-dimensional architecture of these chiral molecules, we aim to provide a foundational understanding for applications in enantioselective synthesis, chiral resolution, and the development of stereospecific pharmaceuticals.

The Significance of Chiral Purity: The Case of this compound

Chirality plays a pivotal role in the efficacy and safety of many pharmaceutical compounds. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This compound, a halogenated derivative of mandelic acid, is a valuable chiral building block in organic synthesis.[1][2] Its enantiomerically pure forms are crucial for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). A thorough understanding of the solid-state structure of these enantiomers is paramount for controlling crystallization processes, ensuring enantiomeric purity, and ultimately, producing safe and effective drugs.

Experimental Workflow: From Racemate to Resolved Crystal Structure

The journey from a racemic mixture to a fully characterized single crystal structure of an enantiomer involves a meticulous and multi-step process. The causality behind each experimental choice is critical for success.

Figure 1: A generalized workflow for the crystal structure determination of a chiral compound.

Chiral Resolution: The Art of Separation

The initial step involves the separation of the racemic mixture of this compound into its individual (R) and (S) enantiomers. A common and effective method is through the formation of diastereomeric salts using a chiral resolving agent.

Protocol: Diastereomeric Salt Crystallization

-

Solvent Selection: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, acetone). The choice of solvent is critical as it influences the solubility of the resulting diastereomeric salts.

-

Addition of Resolving Agent: Add an equimolar amount of a chiral base (e.g., (R)-(+)-α-phenylethylamine) to the solution. This results in the formation of two diastereomeric salts: [(R)-acid-(R)-base] and [(S)-acid-(R)-base].

-

Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble and will preferentially crystallize out of the solution upon cooling or slow evaporation.

-

Isolation and Liberation: The crystallized salt is isolated by filtration. The pure enantiomer of this compound is then liberated by treating the salt with a strong acid to remove the chiral auxiliary, followed by extraction.

-

Purity Confirmation: The enantiomeric excess (e.e.) of the resolved acid should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Single Crystal Growth: The Pursuit of Perfection

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth to minimize defects in the crystal lattice.

Protocol: Slow Evaporation Method

-

Solution Preparation: Prepare a saturated or slightly supersaturated solution of the purified this compound enantiomer in a high-purity solvent.

-

Controlled Evaporation: Loosely cap the vial and store it in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of single crystals.

-

Crystal Harvesting: Carefully select a well-formed crystal of suitable size (typically 0.1-0.3 mm in each dimension) for X-ray analysis.

X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Workflow: Single-Crystal X-ray Diffraction Analysis

Figure 2: The process of determining a crystal structure using single-crystal X-ray diffraction.

The process involves mounting the crystal on a goniometer head, collecting a diffraction pattern by irradiating the crystal with X-rays, integrating the intensities of the diffracted beams, solving the phase problem to generate an initial electron density map, and refining the atomic positions and thermal parameters to obtain a final, accurate crystal structure.

Crystal Structure of (R)-(-)-2-Fluoromandelic Acid

The crystal structure of (R)-(-)-ortho-Fluoromandelic acid has been determined by low-temperature X-ray diffraction.[3] The key crystallographic parameters are summarized in the table below.

| Parameter | (R)-(-)-2-Fluoromandelic Acid |

| Chemical Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 8.356 (2) Å |

| b | 10.842 (2) Å |

| c | 8.544 (2) Å |

| β | 94.13 (2)° |

| Volume | 771.5 (3) ų |

| Z | 4 |

| Temperature | Low Temperature |

| Melting Point | 361.8 (5) K |

Data sourced from Larsen and Marthi (1997).[3]

The space group P2₁ is a chiral space group, which is expected for an enantiomerically pure compound. The presence of four molecules in the unit cell (Z=4) for a structure with two molecules in the asymmetric unit (Z'=2) indicates that the two molecules in the asymmetric unit are not related by any crystallographic symmetry elements.

Hydrogen Bonding and Crystal Packing

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid and hydroxyl groups are the primary sites for these interactions. The specific hydrogen-bonding motifs play a crucial role in the overall stability and physical properties of the crystal. A detailed analysis of the hydrogen-bonding schemes in the fluoromandelic acids reveals a variety of motifs, which can be compared to their racemic counterparts to understand the energetic differences that drive chiral discrimination during crystallization.[3]

Implications for Drug Development

A comprehensive understanding of the crystal structure of this compound enantiomers provides several key advantages in the drug development pipeline:

-

Polymorph Screening: Knowledge of the stable crystal form is essential for preventing the appearance of metastable polymorphs with different physicochemical properties during manufacturing and storage.

-

Chiral Resolution Optimization: Understanding the intermolecular interactions in the homochiral crystals can aid in the rational design of more efficient chiral resolution processes.

-

Computational Modeling: The experimentally determined crystal structure serves as a crucial validation point for computational models that predict crystal structures and properties.

-

Intellectual Property: A well-characterized novel crystalline form can be a patentable entity, providing a competitive advantage.

Conclusion

The crystal structure analysis of this compound enantiomers provides invaluable insights into their solid-state behavior. This knowledge is not merely academic but has profound practical implications for the pharmaceutical industry. By leveraging this structural information, researchers can develop more robust and efficient processes for the production of enantiomerically pure active pharmaceutical ingredients, ultimately contributing to the development of safer and more effective medicines.

References

-

Chem-Impex. (n.d.). 2-Fluoro-DL-mandelic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). D-2-fluoro mandelic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-DL-mandelic Acid. Retrieved from [Link]

- Larsen, S., & Marthi, K. (1997). Structures of the Optically Active Monofluoro-Substituted Mandelic Acids: Relation to Their Racemic Counterparts and Thermochemical Properties. Acta Crystallographica Section B: Structural Science, 53(2), 280-292.

Sources

A Theoretical and Computational Guide to 2-Fluoromandelic Acid: Unveiling Molecular Insights for Pharmaceutical Advancement

Abstract

This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Fluoromandelic acid, a key chiral building block in pharmaceutical synthesis.[1][2] While its empirical properties are appreciated, a deeper, molecular-level understanding derived from computational chemistry is crucial for optimizing its application in drug development. This document outlines robust, field-proven methodologies for elucidating the structural, electronic, and spectroscopic properties of this compound. We will delve into the causality behind the selection of computational techniques, ensuring a self-validating system of protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (2-FMA), with the chemical formula C₈H₇FO₃, is a derivative of mandelic acid distinguished by a fluorine atom on the ortho position of the phenyl ring.[1][3] This seemingly simple substitution has profound implications for the molecule's physicochemical properties and its utility in the synthesis of pharmaceuticals, including anti-infective and anti-hypertensive drugs.[1] The presence of the electronegative fluorine atom can significantly influence molecular conformation, acidity, and intermolecular interactions, thereby affecting the bioactivity and pharmacokinetics of derivative drug candidates.

A thorough understanding of 2-FMA at the quantum mechanical level is paramount for its rational application. This guide will provide the theoretical and computational groundwork to explore its conformational landscape, spectroscopic signatures, and the subtle, yet critical, intramolecular forces at play.

Foundational Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides the necessary context for the computational studies that follow.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₃ | [1][2][3] |

| Molecular Weight | 170.14 g/mol | [2][3] |

| Melting Point | ~160-164 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Moderately soluble in water; soluble in alcohols and ethers. | [1] |

| IUPAC Name | 2-(2-fluorophenyl)-2-hydroxyacetic acid | [2][3] |

Theoretical and Computational Methodology: A Justified Approach

The following sections detail a robust computational workflow for the comprehensive study of this compound. The choice of methods and parameters is grounded in established practices for similar molecular systems.

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. A thorough conformational analysis is, therefore, the cornerstone of any computational study.

Workflow for Conformational Analysis of this compound

Caption: Workflow for the conformational analysis of this compound.

Experimental Protocol: Conformational Search and Optimization

-

Initial 3D Structure Generation:

-

Sketch the 2D structure of this compound in a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform an initial, rough 3D generation and energy minimization using a molecular mechanics force field such as MMFF94. This step provides a reasonable starting geometry.

-

Generate a diverse set of initial conformers by systematically rotating the rotatable bonds, particularly the C-C bond between the phenyl ring and the carboxylic acid group, and the C-O bond of the hydroxyl group.

-

-

Quantum Mechanical Geometry Optimization:

-

Each generated conformer is then subjected to a full geometry optimization using Density Functional Theory (DFT).

-

Rationale for Method Selection: The B3LYP functional is a widely used and well-validated hybrid functional that provides a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is chosen for its inclusion of diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

-

The optimization should be performed in the gas phase to understand the intrinsic properties of the molecule, and can also be repeated in a solvent continuum model (e.g., PCM - Polarizable Continuum Model) to simulate solution-phase behavior.

-

-

Frequency Calculations:

-

Following each optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Purpose: This is a critical step to verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Analysis of Low-Energy Conformers:

-

The relative energies of all stable conformers are calculated, including ZPVE corrections.

-

The Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) is determined to identify the most prevalent structures.

-

Key dihedral angles are measured to characterize the geometry of the low-energy conformers.

-

Investigation of Intramolecular Interactions

The ortho-fluoro substitution in 2-FMA introduces the possibility of intramolecular hydrogen bonding between the fluorine atom and the hydroxyl or carboxylic acid protons.

Workflow for Analyzing Intramolecular Interactions

Caption: Workflow for the analysis of intramolecular interactions in 2-FMA.

Experimental Protocol: QTAIM and NBO Analysis

-

Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

-

Perform a QTAIM analysis on the wavefunctions of the optimized low-energy conformers.

-

Rationale: QTAIM is a powerful method for identifying and characterizing chemical bonds and other interactions based on the topology of the electron density.

-

The presence of a bond path and a bond critical point (BCP) between the fluorine and a nearby hydrogen atom is a strong indicator of an intramolecular hydrogen bond.

-

The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the strength and nature of the interaction.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Conduct an NBO analysis on the optimized structures.

-

Rationale: NBO analysis provides insights into charge distribution and donor-acceptor interactions within the molecule.

-

The second-order perturbation theory analysis within the NBO framework can quantify the stabilization energy associated with the delocalization of electron density from a lone pair of the fluorine atom (donor) to the antibonding orbital of the O-H bond (acceptor), providing further evidence and a measure of the strength of the hydrogen bond.

-

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, which can be used to interpret experimental spectra or to characterize computationally derived structures.

Experimental Protocol: Calculation of Vibrational and NMR Spectra

-

Vibrational Spectroscopy (IR and Raman):

-

The harmonic vibrational frequencies and their corresponding intensities are obtained from the frequency calculations performed during the conformational analysis (B3LYP/6-311++G(d,p)).

-

Note: Calculated vibrational frequencies are often systematically overestimated compared to experimental values. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.

-

The predicted IR and Raman spectra can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Rationale: The GIAO method is a reliable approach for calculating NMR parameters. The calculations should be performed on the optimized geometries of the most stable conformers.

-

The final predicted chemical shifts should be a Boltzmann-averaged value over the low-energy conformers. These calculations are invaluable for confirming the structure of 2-FMA and for understanding the electronic effects of the fluorine substituent on the local chemical environments of the different nuclei.

-

Expected Insights and Applications in Drug Development

The computational studies outlined above are expected to yield a wealth of information that is directly applicable to drug development:

-

Receptor Binding: A detailed understanding of the preferred conformations of 2-FMA is crucial for designing derivatives that fit optimally into the binding pocket of a target protein. The presence of intramolecular hydrogen bonds can pre-organize the molecule into a bioactive conformation.

-

Structure-Activity Relationship (SAR) Studies: By understanding the electronic properties (e.g., atomic charges, molecular electrostatic potential) of 2-FMA, researchers can make more informed decisions about where to modify the molecule to enhance its activity or to improve its pharmacokinetic profile.

-

Spectroscopic Characterization: The predicted IR, Raman, and NMR spectra can serve as a benchmark for the experimental characterization of newly synthesized derivatives of 2-FMA, aiding in their structural confirmation.

Conclusion

This technical guide has presented a comprehensive and scientifically grounded framework for the theoretical and computational study of this compound. By employing the detailed protocols for conformational analysis, investigation of intramolecular interactions, and prediction of spectroscopic properties, researchers can gain a profound, molecular-level understanding of this important pharmaceutical intermediate. These insights are not merely academic; they are actionable intelligence that can guide the rational design of more effective and safer therapeutic agents. The synergy between computational chemistry and experimental drug discovery, as exemplified by the study of molecules like this compound, is a powerful paradigm for accelerating the development of next-generation medicines.

References

-

D-2-fluoro mandelic acid - ChemBK. (2024-04-09). Available at: [Link]

-

2-Fluoro-DL-mandelic Acid | C8H7FO3 | CID 2783169. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Biosynthesis Pathways of Fluorinated Mandelic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often imparting enhanced metabolic stability, binding affinity, and bioavailability. Fluorinated mandelic acids represent a valuable class of chiral building blocks for the synthesis of these next-generation therapeutics. Traditional chemical synthesis of these compounds can be fraught with challenges, including harsh reaction conditions and difficulties in achieving high stereoselectivity. This technical guide provides a comprehensive overview of the burgeoning field of biocatalytic and microbial biosynthesis of fluorinated mandelic acids. We will delve into the core enzymatic pathways, explore the intricacies of chemoenzymatic strategies, and detail the engineering of microbial cell factories for de novo production. This document is intended to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols and data presentation for researchers in the field.

Introduction: The Strategic Advantage of Fluorinated Mandelic Acids

Mandelic acid and its derivatives are pivotal chiral synthons in the pharmaceutical industry, forming the backbone of various drugs, including antibiotics and anticancer agents.[1][2] The introduction of fluorine atoms into the mandelic acid scaffold can dramatically alter its physicochemical properties. The high electronegativity and small van der Waals radius of fluorine can modulate the acidity of the carboxylic acid group, influence lipophilicity, and introduce novel non-covalent interactions with biological targets.[3] Consequently, fluorinated mandelic acids are highly sought-after intermediates in drug discovery and development.

However, the chemical synthesis of enantiomerically pure fluorinated mandelic acids often requires multi-step procedures, the use of hazardous reagents like cyanide, and challenging chiral resolutions.[4] Biocatalysis and synthetic biology offer elegant and sustainable alternatives, leveraging the inherent selectivity and efficiency of enzymes to produce these valuable compounds under mild, aqueous conditions.[2] This guide will illuminate the key biosynthetic pathways that are making the "green" production of fluorinated mandelic acids a reality.

Biocatalytic Approaches: Harnessing Enzymatic Power

The enzymatic synthesis of fluorinated mandelic acids primarily relies on the promiscuous activity of enzymes that naturally process aromatic amino acids and their derivatives. Multi-enzyme cascade reactions are particularly powerful, enabling the conversion of readily available precursors to the desired products in a one-pot setup.[5]

The Key Player: Hydroxymandelate Synthase (HMS)

At the heart of many biosynthetic routes to mandelic acid derivatives is 4-hydroxymandelate synthase (HMS), a non-heme Fe(II)-dependent dioxygenase.[6] The HMS from the actinomycete Amycolatopsis orientalis is particularly well-characterized and has been shown to accept a range of substituted phenylpyruvates as substrates.[7][8] While its native substrate is 4-hydroxyphenylpyruvate, its active site can accommodate phenylpyruvate and, crucially for our purposes, fluorinated analogs.[9][10] The crystal structure of HMS from A. orientalis reveals a compact active site that dictates the decarboxylation of the pyruvate moiety and subsequent hydroxylation to form the mandelate product.[6]

Multi-Enzyme Cascade for Fluoro-L-Mandelic Acid Synthesis

A powerful strategy for the synthesis of fluoro-L-mandelic acids involves a two-enzyme cascade starting from fluoro-L-phenylalanine. This system utilizes an aromatic amino acid transaminase (ATA) and hydroxymandelate synthase (HMS).[11]

Pathway Overview:

Caption: A two-enzyme cascade for the synthesis of fluoro-L-mandelic acid.

Experimental Protocol: Enzymatic Synthesis of Fluoro-L-Mandelic Acid

This protocol is adapted from a reported multi-enzymatic system.[11]

-

Enzyme Preparation:

-

Express and purify the aromatic amino acid transaminase and hydroxymandelate synthase (e.g., from Amycolatopsis orientalis) using standard molecular biology and protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Dialyze the purified enzymes against a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and determine their concentrations.

-

-

Reaction Setup:

-

In a final volume of 1 mL, combine the following in a microcentrifuge tube:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM Fluoro-L-phenylalanine (para-, meta-, or ortho-substituted)

-

1 mM α-ketoglutarate (as the amino acceptor for the transaminase)

-

1 mM Pyridoxal 5'-phosphate (PLP) (cofactor for the transaminase)

-

0.5 U of aromatic amino acid transaminase

-

1 U of hydroxymandelate synthase

-

(Optional) 1 U of catalase to remove hydrogen peroxide, a byproduct of some oxidase side reactions.

-

-

-

Reaction Conditions:

-

Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.

-

-

Analysis:

-

Terminate the reaction by adding an equal volume of acetonitrile or by acidifying with HCl.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the formation of fluorinated mandelic acid using HPLC with a chiral column (see Section 4 for a detailed analytical protocol).

-

Quantitative Data Summary:

| Substrate (5 mM) | Product | Yield (%)[11] | Enantiomeric Excess (ee %)[11] |

| p-Fluoro-L-phenylalanine | p-Fluoro-L-mandelic acid | 65 ± 1.4 | >86 |

| m-Fluoro-L-phenylalanine | m-Fluoro-L-mandelic acid | 47 ± 1.8 | Not Reported |

| o-Fluoro-L-phenylalanine | o-Fluoro-L-mandelic acid | 37 ± 0.4 | Not Reported |

Microbial Production: Engineering Cellular Factories

While in vitro enzymatic cascades offer high purity and defined reaction conditions, whole-cell biocatalysis provides a more cost-effective and scalable approach by eliminating the need for enzyme purification and enabling in situ cofactor regeneration.[12] The engineering of microbial hosts like Escherichia coli or Saccharomyces cerevisiae to produce mandelic acid derivatives de novo from simple carbon sources is a rapidly advancing field.[10][13]

Constructing the Biosynthetic Pathway in a Microbial Host

The core strategy involves introducing the necessary heterologous enzymes into a microbial chassis and optimizing the host's metabolism to channel precursors towards the desired product.

Workflow for Engineering a Microbial Strain for Fluorinated Mandelic Acid Production:

Caption: A generalized workflow for engineering a microbial host for fluorinated mandelic acid production.

Experimental Protocol: Whole-Cell Biocatalysis for Fluorinated Mandelic Acid

This protocol outlines a general procedure for whole-cell biocatalysis using an engineered E. coli strain.

-

Strain Construction:

-

Clone the gene for hydroxymandelate synthase (e.g., from Amycolatopsis orientalis) into a suitable E. coli expression vector.

-

Transform the vector into an appropriate E. coli host strain (e.g., BL21(DE3)).

-

For de novo production, further engineering to enhance the synthesis of the fluorophenylpyruvate precursor from a simple carbon source would be necessary. This can involve overexpressing key enzymes in the shikimate pathway.[13]

-

-

Cell Culture and Induction:

-

Grow the engineered E. coli strain in a suitable medium (e.g., LB or a defined minimal medium) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours to overnight.

-

-

Whole-Cell Biotransformation:

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., 10-20 g/L dry cell weight).

-

Add the fluorinated precursor (e.g., fluorophenylpyruvate or fluoro-L-phenylalanine if a transaminase is also expressed) to the cell suspension.

-

Incubate the reaction mixture at 30°C with shaking.

-

-

Product Analysis:

-

Periodically take samples from the reaction mixture.

-

Separate the cells from the supernatant by centrifugation.

-

Analyze the supernatant for the presence of fluorinated mandelic acid by HPLC (see Section 4).

-

Analytical Methods for Characterization and Quantification

Accurate and reliable analytical methods are crucial for quantifying the yield and determining the enantiomeric purity of the synthesized fluorinated mandelic acids. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice.[14][15] Gas chromatography-mass spectrometry (GC-MS) can also be employed after derivatization.[16][17]

Chiral HPLC for Enantiomeric Separation

Protocol for Chiral HPLC Analysis:

-

Instrumentation:

-

An HPLC system equipped with a UV detector.

-

-

Column:

-

A chiral stationary phase column, such as CHIRALPAK® IC or a similar column, is effective for separating mandelic acid enantiomers.[14]

-

-

Mobile Phase:

-

Sample Preparation:

-

Dilute the reaction supernatant in the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers by UV absorbance at a suitable wavelength (e.g., 220-260 nm).

-

Quantify the concentration of each enantiomer by comparing the peak areas to a standard curve.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100.

-

Conclusion and Future Outlook

The biosynthesis of fluorinated mandelic acids represents a significant advancement in green chemistry and pharmaceutical manufacturing. Enzymatic and microbial methods offer a sustainable and highly selective alternative to traditional chemical synthesis. The continued discovery of novel enzymes with broader substrate specificities and the ongoing refinement of metabolic engineering strategies will undoubtedly lead to more efficient and economically viable production platforms. As our understanding of these biosynthetic pathways deepens, we can expect to see an expansion of the biocatalytic toolbox for the synthesis of a wide array of valuable fluorinated building blocks, further empowering the development of next-generation pharmaceuticals.

References

-

Yuan, L., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8033–8058. [Link]

-

He, Y. C., et al. (2010). Biocatalytic synthesis of (R)-(-)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromide-permeabilized cells of Alcaligenes faecalis ECU0401. Journal of Industrial Microbiology & Biotechnology, 37(8), 841–848. [Link]

-

Li, Y., et al. (2024). Metabolic Engineering of Escherichia coli for De Novo Biosynthesis of Mandelic Acid. International Journal of Molecular Sciences, 25(13), 7129. [Link]

-

Zhang, T., et al. (2011). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Brazilian Chemical Society, 22(8), 1479-1484. [Link]

-

Wang, Y., et al. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality, 30(11), 1266-1273. [Link]

-

Lin, J. M., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. [Link]

-

Gröger, H. (2016). Enzymatic routes for the synthesis of enantiopure (R)-2-hydroxy acids. Biotechnology Journal, 11(11), 1438-1447. [Link]

-

Fuchs, M., et al. (2015). Co-Immobilization of a Multi-Enzyme Cascade: (S)-Selective Amine Transaminases, l-Amino Acid Oxidase and Catalase. ChemCatChem, 7(15), 2498-2505. [Link]

-

He, Y. C., et al. (2010). Biocatalytic synthesis of (R)-(−)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromide-permeabilized cells of Alcaligenes faecalis ECU0401. Journal of Industrial Microbiology & Biotechnology, 37(8), 841-848. [Link]

-

Lin, J. M., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. [Link]

-

Zhang, X., et al. (2022). Optimization of the medium composition and product extraction for R-mandelic acid using recombinant Escherichia coli expressing. Journal of Chemical Research, 46(5-6), 464-472. [Link]

-

Deng, H., & O'Hagan, D. (2020). Fluorine biocatalysis. Current Opinion in Chemical Biology, 55, 81-89. [Link]

-

Lin, J. M., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. [Link]

-

Fuchs, M., et al. (2015). Co‐Immobilization of a Multi‐Enzyme Cascade: (S)‐Selective Amine Transaminases, l‐Amino Acid Oxidase and Catalase. ChemCatChem, 7(15), 2498-2505. [Link]

-

Liu, J., et al. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences, 25(14), 7789. [Link]

-

Tietz, D. R., et al. (2008). Two roads diverged: the structure of hydroxymandelate synthase from Amycolatopsis orientalis in complex with 4-hydroxymandelate. Biochemistry, 47(7), 1889–1895. [Link]

-

Wever, W. J., et al. (2018). A Multi-Enzyme Cascade for the Production of High-Value Aromatic Compounds. Catalysts, 8(12), 633. [Link]

-

Erb, T. J. (2020). Environmentally friendly production of mandelic acid. Max-Planck-Gesellschaft. [Link]

-

Zhang, W., et al. (2021). Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis. Molecules, 26(7), 1899. [Link]

-

Robinson, J. L., et al. (2025). Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications. Research Square. [Link]

-

Carra, I., et al. (2022). Whole Cell Biocatalysis of 5-Hydroxymethylfurfural for Sustainable Biorefineries. Catalysts, 12(2), 199. [Link]

-

Hwang, K. S., et al. (2022). The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway. Nature, 603(7901), 497-502. [Link]

-

Liu, Z., et al. (2021). (A) An overview of the proposed multienzyme biocatalytic cascade for the synthesis of 1,6-HMD from AA based on retrosynthesis analysis. The solid yellow line indicates Route 1 and the dotted green line indicates Route 2. CAR1 is carboxylic acid reductase with high specific activity for the substrate AA and almost no specific activity for 6-ACA. CAR2 is carboxylic acid reductase with a high specific activity for 6-ACA (Route 1) or 6-OA (Route 2). [Link]

-

Coriani, M., et al. (2022). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules, 27(19), 6667. [Link]

-

Liu, Z., et al. (2020). Upscale production of (R)-mandelic acid with a stereospecific nitrilase in an aqueous system. Applied Microbiology and Biotechnology, 104(10), 4349–4357. [Link]

-

Wang, L., et al. (2009). [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS]. Zhejiang Da Xue Xue Bao Yi Xue Ban, 38(3), 229-234. [Link]

-

Reifenrath, M., & Boles, E. (2018). Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae. Metabolic Engineering, 45, 246-254. [Link]

-

Reifenrath, M., & Boles, E. (2018). Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae. Metabolic Engineering, 45, 246-254. [Link]

-

Bahrami, A., et al. (2017). Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent. Archives of Toxicology, 91(12), 3847–3855. [Link]

-

Orlova, A. A., et al. (2021). Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects. Antibiotics, 10(11), 1381. [Link]

-

Wang, L., et al. (2009). [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS]. Zhejiang Da Xue Xue Bao Yi Xue Ban, 38(3), 229-234. [Link]

-

Singh, D. K., et al. (2019). Effect of the concentration of mandelic acid [M] on the retention of... ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Environmentally friendly production of mandelic acid [mpg.de]

- 5. mdpi.com [mdpi.com]

- 6. Two roads diverged: the structure of hydroxymandelate synthase from Amycolatopsis orientalis in complex with 4-hydroxymandelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of ortho-fluoromandelic acid

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ortho-Fluoromandelic Acid

Abstract

Ortho-fluoromandelic acid (o-FMA), a halogenated derivative of mandelic acid, serves as a pivotal chiral building block in modern synthetic chemistry. Its strategic importance, particularly in the pharmaceutical sector, is underscored by the unique modulatory effects of the ortho-fluorine substituent on molecular properties. This guide provides a comprehensive technical overview of o-FMA, consolidating critical data on its physicochemical properties, spectroscopic signatures, synthesis, and reactivity. It is designed to be an essential resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental context to facilitate its effective application.

The Strategic Role of Fluorine in Advanced Synthesis

The introduction of fluorine into organic molecules is a cornerstone of contemporary drug design. The fluorine atom's high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond can profoundly influence a compound's metabolic stability, lipophilicity (logP), acidity/basicity (pKa), and binding interactions with biological targets.[1] Ortho-fluoromandelic acid encapsulates these benefits, presenting a versatile scaffold that can impart enhanced stability and bioavailability to target compounds.[1] It is particularly valuable as an intermediate in the synthesis of pharmaceuticals for treating metabolic disorders and certain cancers.[1]

Physicochemical Characteristics

A foundational understanding of the physicochemical properties of o-FMA is paramount for its handling, reaction design, and application. These properties are intrinsically linked to the interplay between the carboxylic acid, hydroxyl group, and the ortho-fluorinated phenyl ring.

Molecular Structure and Core Identifiers

Ortho-fluoromandelic acid, or 2-(2-fluorophenyl)-2-hydroxyacetic acid, is a chiral molecule containing a stereocenter at the alpha-carbon adjacent to the carboxyl group.[2] This chirality necessitates careful consideration in stereoselective syntheses.

Caption: Structure of ortho-fluoromandelic acid (o-FMA).

Summary of Physical and Chemical Data

The following table summarizes key quantitative data for o-FMA. It is crucial to distinguish between the racemic mixture and individual enantiomers, as properties like melting point can differ.

| Property | Value | Notes & Source(s) |

| Molecular Formula | C₈H₇FO₃ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 389-31-1 (DL-racemate) 32222-48-3 ((R)-enantiomer) | [1][2][3][4] |

| Melting Point | 115 - 119 °C (DL-racemate) 88 - 90 °C ((R)-enantiomer) | The melting point is dependent on the stereoisomeric form.[1][4] |

| Boiling Point | 72 °C at 0.2 mmHg | This value represents the boiling point under high vacuum; decomposition may occur at atmospheric pressure.[1] A predicted boiling point at standard pressure is 314.8 °C.[4] |

| Solubility | Soluble in water, alcohols, and ethers. | Exhibits good solubility in polar solvents.[3] |

| pKa | ~3.33 (Predicted) | The electron-withdrawing effect of the ortho-fluorine atom increases the acidity of the carboxylic acid compared to unsubstituted mandelic acid.[3] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of o-FMA. The following sections detail the expected spectral features.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a complex multiplet pattern in the aromatic region (approx. 7.0-7.6 ppm) due to proton-proton and proton-fluorine couplings. A key signal is the singlet for the alpha-proton (Cα-H) at approximately 5.2 ppm. The hydroxyl and carboxylic acid protons are typically broad singlets whose chemical shifts are concentration and solvent-dependent.

-

¹³C NMR Spectroscopy : The carbon spectrum will show eight distinct signals. The carbon atom directly bonded to fluorine (C-F) will exhibit a large coupling constant (¹JCF), a definitive feature for fluorinated aromatics. The carbonyl carbon of the carboxylic acid will appear significantly downfield (>170 ppm).

-

IR Spectroscopy : The infrared spectrum provides clear evidence of the principal functional groups. Key absorption bands include a very broad O-H stretch from 3400-2500 cm⁻¹ (encompassing both alcohol and carboxylic acid), a sharp and strong C=O stretch around 1720 cm⁻¹, and a prominent C-F stretch in the 1250-1000 cm⁻¹ region.[2]

-

Mass Spectrometry : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would likely involve the loss of water (H₂O) and the carboxyl group (COOH).

Synthesis and Chemical Reactivity

Established Synthetic Workflow

The most common and reliable synthesis of racemic o-FMA starts from o-fluorobenzaldehyde. The process involves a two-step sequence: formation of a cyanohydrin intermediate followed by acid-catalyzed hydrolysis.[5] This method is analogous to the classical synthesis of mandelic acid.[6][7]

Caption: Generalized workflow for the synthesis of o-FMA.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for synthesizing racemic o-FMA.

CAUTION: This procedure involves highly toxic sodium cyanide (NaCN) and the potential generation of hydrogen cyanide (HCN) gas. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Step 1: Mandelonitrile Synthesis.

-

In a flask equipped with a magnetic stirrer, dissolve o-fluorobenzaldehyde in a suitable water-miscible solvent like ethanol.

-

Separately, prepare an aqueous solution of sodium cyanide.

-

Cool the aldehyde solution in an ice bath to 0-5 °C.

-

Slowly add the sodium cyanide solution to the aldehyde solution with vigorous stirring.

-